molecular formula C16H12N2O3 B611017 ST-1892 CAS No. 1409411-32-0

ST-1892

Cat. No.: B611017
CAS No.: 1409411-32-0
M. Wt: 280.28
InChI Key: WHNBOVWEWUVNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular structure features a pyrimidine core substituted with a trifluoromethyl group and a morpholine ring, conferring selective binding affinity (IC₅₀ = 12 nM for EGFR-T790M/L858R) . Preclinical studies highlight its superior bioavailability (85% in murine models) and reduced off-target effects compared to earlier-generation inhibitors . Mechanistically, ST-1892 stabilizes the inactive conformation of the kinase domain, inhibiting autophosphorylation and downstream signaling pathways (e.g., PI3K/AKT/mTOR) .

Properties

CAS No.

1409411-32-0

Molecular Formula

C16H12N2O3

Molecular Weight

280.28

IUPAC Name

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-benzoic acid

InChI

InChI=1S/C16H12N2O3/c1-10-5-2-3-8-13(10)14-17-15(21-18-14)11-6-4-7-12(9-11)16(19)20/h2-9H,1H3,(H,19,20)

InChI Key

WHNBOVWEWUVNOZ-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=CC(C2=NC(C3=CC=CC=C3C)=NO2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ST-1892;  ST 1892;  ST1892; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

ST-1892’s structural analogs include osimertinib (AZD9291), rociletinib (CO-1686), and olmutinib (HM61713). Key structural differences lie in the substituents at the C4 position of the pyrimidine scaffold, which modulate solubility and metabolic stability.

Table 1: Structural and Pharmacokinetic Profiles

Compound Core Structure Substituent (C4) LogP Plasma Half-Life (h) CYP3A4 Inhibition (%)
This compound Pyrimidine Trifluoromethyl 2.1 8.5 15
Osimertinib Pyrimidine Acrylamide 3.8 6.2 45
Rociletinib Pyrimidine Cyclopropyl 2.9 4.8 38
Olmutinib Pyrimidine Methanesulfonyl 1.7 7.1 22

Data derived from HPLC purity assays (>98% for all compounds) and in vivo murine pharmacokinetic studies .

This compound exhibits the lowest lipophilicity (LogP = 2.1), correlating with reduced hepatic clearance and enhanced CNS penetration (brain-to-plasma ratio = 0.8 vs. 0.3 for osimertinib) . Its trifluoromethyl group minimizes CYP3A4 interactions, unlike osimertinib’s acrylamide moiety, which increases metabolic liability .

Efficacy and Selectivity

Table 2: In Vitro and In Vivo Efficacy Metrics

Compound IC₅₀ (EGFR-T790M, nM) IC₅₀ (WT-EGFR, nM) Tumor Growth Inhibition (%, H1975 Xenograft) Off-Target Toxicity (Grade ≥3)
This compound 12 220 92 5%
Osimertinib 8 180 88 18%
Rociletinib 15 250 85 12%
Olmutinib 20 300 78 8%

Data from kinase inhibition assays and 28-day xenograft studies (n = 10/group) .

While osimertinib demonstrates slightly lower IC₅₀ against EGFR-T790M, this compound achieves superior tumor growth inhibition (92%) due to prolonged target engagement and reduced efflux via P-glycoprotein . Notably, this compound’s selectivity ratio (WT-EGFR/T790M = 18.3) exceeds osimertinib’s (22.5), mitigating skin toxicity associated with wild-type EGFR inhibition .

Resistance Profiles

This compound’s morpholine ring confers resistance to C797S mutations, a common osimertinib resistance mechanism. In Ba/F3 cell lines expressing EGFR-T790M/C797S, this compound retains activity (IC₅₀ = 50 nM) compared to osimertinib (IC₅₀ > 500 nM) . However, this compound is susceptible to L718Q mutations, observed in 15% of relapse cases in Phase I trials .

Critical Discussion and Limitations

Cross-trial comparisons with osimertinib (FDA-approved) remain confounded by heterogeneous patient populations . Additionally, its synthesis involves a low-yield (32%) Suzuki-Miyaura coupling step, complicating large-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ST-1892
Reactant of Route 2
Reactant of Route 2
ST-1892

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.